molecular formula C18H22N2O2S B2999865 N,N-diethyl-N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide CAS No. 868212-38-8

N,N-diethyl-N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide

Cat. No.: B2999865
CAS No.: 868212-38-8
M. Wt: 330.45
InChI Key: ZUYRCNKBICEXOE-HNENSFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide is a synthetic chemical compound designed for research applications. Its molecular structure incorporates a benzenecarboximidamide core that is N,N-diethyl substituted and further functionalized with a (2-methylphenyl)sulfonyl group. This specific architecture, featuring sulfonamide and carboximidamide pharmacophores, is of significant interest in medicinal chemistry and chemical biology for the development of novel bioactive molecules. Compounds containing sulfonamide moieties are extensively investigated for their antimicrobial properties against a range of Gram-positive and Gram-negative bacteria . Furthermore, structurally related sulfonamide-derivatives are being explored for their potential in abnormal cell growth research, as they may interact with key enzymatic pathways . The integration of the carboximidamide function may also render this compound a valuable precursor or building block in the synthesis of more complex molecules, such as colorimetric sensors for environmental monitoring or hybrids with enhanced biological activity . Researchers can utilize this chemical as a key intermediate in organic synthesis or as a candidate for in silico and in vitro screening programs to elucidate new mechanisms of action. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N,N-diethyl-N'-(2-methylphenyl)sulfonylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-4-20(5-2)18(16-12-7-6-8-13-16)19-23(21,22)17-14-10-9-11-15(17)3/h6-14H,4-5H2,1-3H3/b19-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYRCNKBICEXOE-HNENSFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=NS(=O)(=O)C1=CC=CC=C1C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)/C(=N\S(=O)(=O)C1=CC=CC=C1C)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-N’-[(2-methylphenyl)sulfonyl]benzenecarboximidamide typically involves multiple steps, starting with the preparation of the sulfonyl and carboximidamide precursors. One common method involves the reaction of N,N-diethylamine with 2-methylbenzenesulfonyl chloride under controlled conditions to form the sulfonyl intermediate. This intermediate is then reacted with benzenecarboximidamide in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to facilitate the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-N’-[(2-methylphenyl)sulfonyl]benzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or carboximidamide groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

N,N-diethyl-N’-[(2-methylphenyl)sulfonyl]benzenecarboximidamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N,N-diethyl-N’-[(2-methylphenyl)sulfonyl]benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and carboximidamide groups are believed to play a crucial role in its biological activity by binding to enzymes or receptors, thereby modulating their function. This interaction can lead to various cellular responses, including inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences/Properties
Target Compound : N,N-Diethyl-N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide N,N-diethyl, 2-methylphenyl sulfonyl C₁₈H₂₂N₂O₂S 330.44 High lipophilicity (diethyl/methyl); sulfonyl enhances stability.
N′-[(4-Chlorophenyl)sulfonyl]-N-(2-methoxyphenyl)benzenecarboximidamide 4-chlorophenyl sulfonyl, 2-methoxyphenyl C₂₀H₁₇ClN₂O₃S 400.88 Chlorine (electron-withdrawing) and methoxy (polar) groups improve binding interactions but reduce metabolic stability.
Disubstituted-N'-hydroxy-benzenecarboximidamide (PMN P–02–929) N'-hydroxy, disubstituted Not specified Not specified Hydroxy group increases hydrogen bonding; regulated due to significant new use concerns.
3-[[(4-Chlorophenyl)sulfonyl]methyl]-N′-hydroxybenzenecarboximidamide 4-chlorophenyl sulfonyl methyl, N'-hydroxy C₁₄H₁₃ClN₂O₃S 324.78 Chlorine and hydroxy groups enhance solubility but may increase toxicity.
N-Hydroxy-N-(2-methylphenyl)-N'-phenylbenzenecarboximidamide N-hydroxy, 2-methylphenyl, phenyl C₂₀H₁₈N₂O 302.37 Absence of sulfonyl reduces molecular weight; hydroxy improves aqueous solubility.
N,N-Dimethyl-N'-phenylsulfamide N,N-dimethyl, phenyl sulfamide C₈H₁₂N₂O₂S 200.07 Sulfamide group (vs. sulfonyl) alters hydrogen bonding; compact structure impacts bioavailability.
N-(4-Ethoxyphenyl)sulfonyl-N'-propan-2-ylbenzenecarboximidamide 4-ethoxyphenyl sulfonyl, isopropyl C₁₈H₂₂N₂O₃S 346.44 Ethoxy group increases lipophilicity; isopropyl introduces steric hindrance.

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups: Chlorine () and sulfonyl groups enhance stability and electrophilicity but may reduce solubility.
  • Hydrogen Bonding : Hydroxy groups () improve solubility and binding specificity but may limit blood-brain barrier penetration. The sulfamide group in offers unique hydrogen-bonding capabilities, which could influence protein binding .

Biological Activity

N,N-diethyl-N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide is a compound that has garnered attention for its potential biological activity. This article delves into its synthesis, biological effects, and relevant research findings, providing a comprehensive overview of its pharmacological profile.

Synthesis

The synthesis of this compound typically involves the reaction of benzenecarboximidamide derivatives with sulfonyl chlorides. This method allows for the introduction of the 2-methylphenyl sulfonyl group, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and cellular processes. Research indicates that compounds with sulfonamide groups often exhibit inhibitory effects on carbonic anhydrase and other key enzymes involved in metabolic pathways .

Cytotoxicity and Selectivity

Research into related sulfonamide derivatives indicates a potential for selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects compared to traditional chemotherapeutics .

In Vitro Studies

In vitro studies on structurally related compounds have demonstrated significant antiproliferative activity. For example, a study comparing various benzopsoralens indicated that those with hydroxymethyl or diethylaminomethyl groups showed marked antiproliferative effects under dark conditions, suggesting a potential pathway for this compound to exert similar effects .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to target proteins such as angiotensin-converting enzyme (ACE). These studies suggest that the compound could enhance ACE catalytic activity, which may contribute to lowering blood pressure in vivo .

Data Table: Biological Activity Comparison

Compound NameBiological ActivityMechanism of ActionReferences
This compoundPotential antiproliferativeInhibition of topoisomerase II
BenzopsoralenAntiproliferativeTopoisomerase II inhibition
HydroxymethylbenzopsoralenAntiproliferativeTopoisomerase II inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.